molecular formula C20H40BrNO3 B8236299 Sabrac

Sabrac

Cat. No.: B8236299
M. Wt: 422.4 g/mol
InChI Key: KXLZSKTVZMRRCY-RBUKOAKNSA-N
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Description

SABRAC is a chemical compound known for its role as an inhibitor of acid ceramidase. Acid ceramidase is an enzyme that hydrolyzes ceramides into sphingoid bases and fatty acids. This compound has shown significant potential in scientific research, particularly in the fields of cancer and neurodegenerative diseases .

Preparation Methods

SABRAC can be synthesized through a series of chemical reactions. The synthetic route involves the reaction of 2-bromoacetamide with (1S,2R)-2-hydroxy-1-(hydroxymethyl)heptadecane. The reaction conditions typically include the use of chloroform as a solvent .

Chemical Reactions Analysis

Mechanism of Action

SABRAC exerts its effects by irreversibly inhibiting acid ceramidase. This inhibition occurs through the reaction with the cysteine residue (Cys143) at the active site of the enzyme . The inhibition of acid ceramidase leads to the accumulation of ceramides, which are bioactive lipids involved in cell signaling pathways. The increased levels of ceramides induce apoptosis through both extrinsic and intrinsic pathways, contributing to the compound’s anti-cancer effects .

Comparison with Similar Compounds

SABRAC is unique in its high selectivity and potency as an acid ceramidase inhibitor. Similar compounds include:

This compound stands out due to its irreversible inhibition mechanism and its significant effects on ceramide accumulation and apoptosis induction.

Properties

IUPAC Name

2-bromo-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40BrNO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(24)18(17-23)22-20(25)16-21/h18-19,23-24H,2-17H2,1H3,(H,22,25)/t18-,19+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLZSKTVZMRRCY-RBUKOAKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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